5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate
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Description
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate is a useful research compound. Its molecular formula is C17H13ClN2O4S2 and its molecular weight is 408.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Applications
Efficient Catalysts for Synthesis : The development of efficient catalysts for the synthesis of various heterocyclic compounds has been explored, emphasizing the importance of specific functional groups for achieving high yields under eco-friendly conditions (Karimi-Jaberi et al., 2012). Such methodologies often involve the use of substituted benzothiazoles, highlighting their role in facilitating complex reactions.
Microwave-Assisted Synthesis : The application of microwave-assisted synthesis techniques to produce novel heterocyclic compounds, showcasing the efficiency and environmental benefits of such methods. This approach is instrumental in synthesizing complex molecules with potential biological activities, utilizing substituted benzothiazoles as key intermediates (Bhoi et al., 2016).
Biological Evaluation
Antimicrobial and Antitubercular Activities : The synthesis of derivatives featuring benzothiazole cores has shown significant antimicrobial and antitubercular activities, underscoring the potential of these compounds in addressing resistant strains of bacteria and Mycobacterium tuberculosis. This research opens avenues for developing new antimicrobial agents (Nural et al., 2018).
Anticancer Agents : Efforts to synthesize compounds combining tetrahydropyridine and benzimidazole pharmacophores have resulted in molecules exhibiting potent anticancer activities. Such studies are crucial for discovering new therapeutic agents against various cancer cell lines, indicating the versatility of benzothiazole derivatives in medicinal chemistry (Farah et al., 2011).
properties
IUPAC Name |
(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 2-chloro-4-methylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S2/c1-10-15(20-16(25-10)11-4-3-7-19-9-11)24-17(21)13-6-5-12(8-14(13)18)26(2,22)23/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDOZKONNOFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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